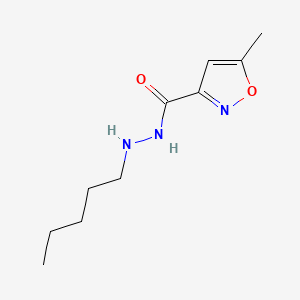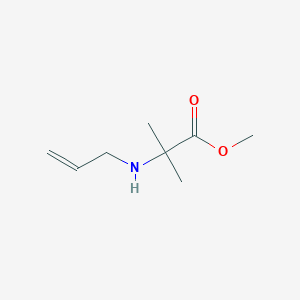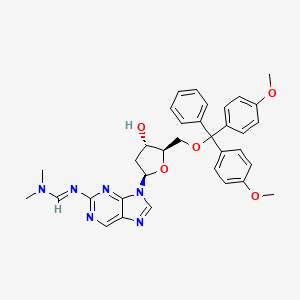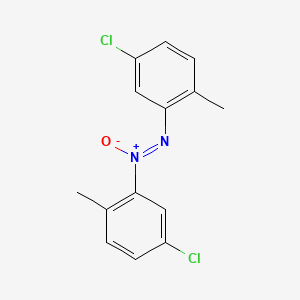
3,3,6,6-Tetramethylsuberic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3,6,6-Tetramethylsuberic acid is an organic compound with the molecular formula C12H22O4. It is a dicarboxylic acid with two carboxyl groups (-COOH) attached to a central carbon chain. The compound is known for its unique structural features, which include four methyl groups (-CH3) attached to the carbon chain, making it highly branched. This structural configuration imparts distinct chemical and physical properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,6,6-Tetramethylsuberic acid can be achieved through various synthetic routes. One common method involves the oxidation of 3,3,6,6-tetramethylcyclohexanol using strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4). The reaction typically takes place under acidic conditions and requires careful control of temperature and reaction time to ensure complete oxidation and high yield of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high efficiency. Additionally, the use of catalysts and advanced purification techniques can further enhance the yield and purity of the compound.
化学反応の分析
Types of Reactions
3,3,6,6-Tetramethylsuberic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols or alkanes.
Substitution: The methyl groups can undergo substitution reactions with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4), and other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols).
Major Products Formed
Oxidation: Ketones, aldehydes, and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halogenated derivatives and other substituted compounds.
科学的研究の応用
3,3,6,6-Tetramethylsuberic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
作用機序
The mechanism of action of 3,3,6,6-Tetramethylsuberic acid involves its interaction with various molecular targets and pathways. The compound’s carboxyl groups can form hydrogen bonds and ionic interactions with proteins, enzymes, and other biomolecules, influencing their structure and function. Additionally, the methyl groups can affect the compound’s hydrophobicity and steric properties, impacting its binding affinity and specificity.
類似化合物との比較
Similar Compounds
3,3-Dimethylglutaric acid: A dicarboxylic acid with two methyl groups attached to the carbon chain.
3,3,6,6-Tetramethyladipic acid: A similar compound with a different carbon chain length.
3,3,6,6-Tetramethylpimelic acid: Another dicarboxylic acid with a similar structure but different carbon chain length.
Uniqueness
3,3,6,6-Tetramethylsuberic acid is unique due to its highly branched structure with four methyl groups, which imparts distinct chemical and physical properties. This structural feature makes it a valuable compound for various applications in research and industry, offering advantages such as increased stability, reactivity, and specificity in chemical reactions.
特性
CAS番号 |
23578-38-3 |
|---|---|
分子式 |
C12H22O4 |
分子量 |
230.30 g/mol |
IUPAC名 |
3,3,6,6-tetramethyloctanedioic acid |
InChI |
InChI=1S/C12H22O4/c1-11(2,7-9(13)14)5-6-12(3,4)8-10(15)16/h5-8H2,1-4H3,(H,13,14)(H,15,16) |
InChIキー |
XCPSWBNEOGUWCT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CCC(C)(C)CC(=O)O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chloro-2-[[3-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13803961.png)
![[2-(2-Bromo-phenyl)-ethyl]-(1,1-dioxo-tetrahydrothiophen-3-yl)-amine hydrochloride](/img/structure/B13803963.png)
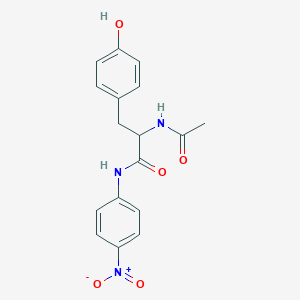
![4,6-Dimethyl-3,4-dihydropyrazolo[3,4-d][1,2,3]triazole 1-oxide](/img/structure/B13803973.png)


![Diethyl acetamido({3-[(4-methylbenzene-1-sulfonyl)amino]phenyl}methyl)propanedioate](/img/structure/B13804010.png)
